ErCp3 Sublimation Characteristics: Quantitative Volatility Benchmarking for Precursor Delivery
ErCp3 exhibits a vapor pressure of 0.01 torr at 200 °C, which defines its sublimation point under reduced pressure [1]. In contrast, substituted cyclopentadienyl analogs such as Er(iPrCp)₃ and Er(MeCp)₂(iPr-amd) are designed to possess higher volatility, with vapor pressures sufficient for ALD processes at lower evaporation temperatures, enabling wider ALD windows [2]. This lower volatility of ErCp3 necessitates higher source temperatures, impacting delivery system design and potentially limiting its suitability for low-temperature ALD processes.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 0.01 torr at 200 °C (sublimation point) |
| Comparator Or Baseline | Er(iPrCp)₃, Er(MeCp)₂(iPr-amd): Higher vapor pressure, not explicitly quantified for ErCp3 but implied by lower evaporation temperatures |
| Quantified Difference | ErCp3 requires >200 °C for sufficient volatility; substituted Cp precursors are viable at lower temperatures (e.g., 250–350 °C ALD window for Er(iPrCp)₃) |
| Conditions | Vacuum (0.01 mmHg) / MOCVD and ALD precursor delivery systems |
Why This Matters
ErCp3's lower volatility dictates the need for heated precursor delivery lines and higher source temperatures, which can increase thermal budget and risk premature decomposition, whereas substituted Cp analogs offer greater flexibility for low-temperature ALD processes.
- [1] MOCVD Precursor Encyclopedia. (n.d.). Erbium Cyclopentadienyls, Alkylcyclopentadienyls. Retrieved April 20, 2026. View Source
- [2] Blanquart, T., Kaipio, M., Niinistö, J., Gavagnin, M., Longo, V., Blanquart, L., … Leskelä, M. (2014). Cyclopentadienyl precursors for the atomic layer deposition of erbium oxide thin films. Chemical Vapor Deposition, 20(7–9), 217–223. View Source
